Noradrenaline (NA) Uptake Inhibition: Levoprotiline vs. Its Enantiomers
Levoprotiline (CGP 12 103 A) is virtually inactive as an inhibitor of noradrenaline (NA) uptake, a stark contrast to its S-(+)-enantiomer, (+)-oxaprotiline (CGP 12 104 A), which is a highly potent inhibitor [1]. This complete lack of activity is a primary differentiator and has been confirmed in multiple preclinical models [2].
| Evidence Dimension | Noradrenaline (NA) Uptake Inhibition Activity |
|---|---|
| Target Compound Data | Virtually inactive in vitro and in vivo |
| Comparator Or Baseline | (+)-Oxaprotiline (CGP 12 104 A): Potent inhibitor |
| Quantified Difference | Complete loss of activity |
| Conditions | In vitro and in vivo preclinical models |
Why This Matters
This defines its utility as a research tool to study non-NA mechanisms of action and test the catecholamine hypothesis of depression.
- [1] Katz RJ, et al. A clinical test of noradrenergic involvement in the therapeutic mode of action of an experimental antidepressant. Biol Psychiatry. 1993 Feb 15;33(4):261-6. PMID: 8471679. View Source
- [2] Waldmeier PC, Maitre L. The inactive enantiomer of a noradrenaline uptake blocker reduces 5-HT synthesis. In: Sandler M, Coppen A, Harnett S, editors. 5-Hydroxytryptamine in Psychiatry: A Spectrum of Ideas. Oxford: Oxford University Press; 1991. p. 43-49. View Source
